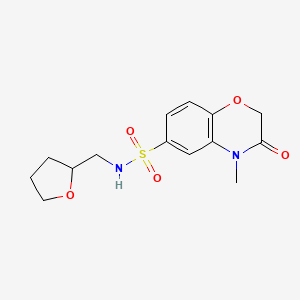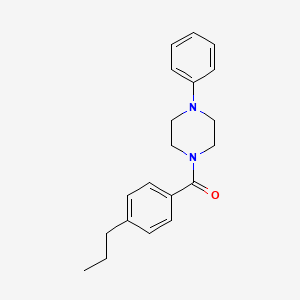![molecular formula C15H8ClN5O2S B4834071 3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834071.png)
3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Übersicht
Beschreibung
3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body such as enzymes, receptors, and proteins. The compound may also modulate various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of various microorganisms such as bacteria and fungi. The compound has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. The compound can be used to investigate various targets and pathways in the body. Additionally, its synthesis method is relatively simple and can be carried out using readily available reagents. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential use as an enzyme inhibitor for various targets such as kinases and proteases. Another direction is to explore its potential use as a ligand for various receptors such as G-protein coupled receptors and ion channels. Additionally, the compound can be further modified to improve its pharmacological properties such as its solubility, bioavailability, and selectivity. Overall, the research on 3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to lead to the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential use as an enzyme inhibitor and a ligand for various receptors.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5O2S/c16-11-3-1-2-10(8-11)13-17-18-15-20(13)19-14(24-15)9-4-6-12(7-5-9)21(22)23/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDMKNPZDUPWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4833997.png)

![9-tert-butyl-2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4834000.png)
![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4834007.png)
![N-[4-(N-9H-fluoren-9-ylideneethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4834012.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide](/img/structure/B4834022.png)
![N-(1,5-dimethylhexyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4834030.png)
![4-[2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B4834032.png)
![5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4834043.png)
![2-{4-[(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B4834048.png)
![3-methyl-N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4834054.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B4834055.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4834060.png)